17beta-Hydroxyprogesterone
Description
Hydroxyprogesterone is a Progestin.
Hydroxyprogesterone is a natural product found in Homo sapiens and Vitex agnus-castus with data available.
Hydroxyprogesterone is a physiological progestin that is produced during glucocorticoid and steroid hormone synthesis and is increased during the third trimester of pregnancy. Hydroxyprogesterone binds to the cytoplasmic progesterone receptors in the reproductive system and subsequently activates progesterone receptor mediated gene expression.
It serves as an intermediate in the biosynthesis of hydrocortisone and gonadal steroid hormones. It is derived from progesterone via 17-hydroxylase, a P450c17 enzyme, or from 17-hydroxypregnenolone via 3β -hydroxysteroid dehydrogenase/Δ 5-4 isomerase. 17-Hydroxyprogesterone is a natural progestin and in pregnancy increases in the third trimester primarily due to fetal adrenal production. This hormone is primarily produced in the adrenal glands and to some degree in the gonads, specifically the corpus luteum of the ovary. Normal levels are 3-90 ng/dl in children, and in women, 15-70 ng/dl prior to ovulation, and 35-290 ng/dl during the luteal phase. Measurements of levels of 17-hydroxyprogesterone are useful in the evaluation of patients with suspected congenital adrenal hyperplasia as the typical enzymes that are defective, namely 21-hydroxylase and 11β -hydroxylase, lead to a build-up of 17OHP. In contrast, the rare patient with 17α -hydroxylase deficiency will have very low or undetectable levels of 17OHP. 17OHP levels can also be used to measure contribution of progestational activity of the corpus luteum during pregnancy as progesterone but not 17OHP is also contributed by the placenta.
A metabolite of PROGESTERONE with a hydroxyl group at the 17-alpha position. It serves as an intermediate in the biosynthesis of HYDROCORTISONE and GONADAL STEROID HORMONES.
See also: Hydroxyprogesterone Caproate (active moiety of).
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
ADMIN OF ESTROGEN & PROGESTIN, AS CONTAINED IN COMBINATION OR SEQUENTIAL PREPN, COULD INTERFERE WITH FERTILITY IN ANY ONE OF SEVERAL WAYS. HOWEVER, IT IS CLEAR THAT, AS CURRENTLY USED, MIXTURE INHIBITS OVULATION. ...CONTINUED ACTION OF PROGESTERONE SERVES TO INHIBIT RELEASE OF LH. /PROGESTINS/ IT ACTS AS ANTIGONADOTROPHIC AGENT ON ANTERIOR PITUITARY INHIBITING FSH RELEASE &, THUS, FOLLICULAR GROWTH, ESTROGEN PRODUCTION, & ESTRUS. IT ALSO INHIBITS LH RELEASE, THUS PREVENTING OVULATION, CORPORA LUTEA FORMATION, & FURTHER PROGESTERONE SECRETION. BY INHIBITING LH...HOLDS PROGESTERONE LEVELS IN CHECK. |
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CAS No. |
604-09-1 |
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16?,17?,18?,19-,20-,21-/m0/s1 |
InChI Key |
DBPWSSGDRRHUNT-AYUYWISESA-N |
Isomeric SMILES |
CC(=O)[C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Color/Form |
RHOMBIC OR HEXAGONAL LEAFLETS FROM ACETONE OR ALCOHOL |
melting_point |
222-223 °C 219 - 220 °C |
Other CAS No. |
604-09-1 |
physical_description |
Solid |
solubility |
0.00648 mg/mL |
Synonyms |
17-Hydroxyisopregn-4-ene-3,20-dione; 17-Hydroxyisopregn-4-ene-3,20-dione; (17α)-17-Hydroxypregn-4-ene-3,20-dione |
Origin of Product |
United States |
Foundational Role in Steroidogenesis Pathways
17-hydroxyprogesterone holds a crucial position as a metabolic crossroads in the synthesis of glucocorticoids, mineralocorticoids, and sex steroids. rupahealth.com Its formation and subsequent conversion are dictated by a series of specific enzymatic reactions within the adrenal cortex and gonads.
The biosynthesis of 17-OHP primarily occurs via the hydroxylation of progesterone (B1679170) at the C17α position, a reaction catalyzed by the enzyme 17α-hydroxylase (a product of the CYP17A1 gene). wikipedia.org Alternatively, it can be formed from 17-hydroxypregnenolone through the action of 3β-hydroxysteroid dehydrogenase. hmdb.ca
Once synthesized, 17-hydroxyprogesterone serves as the substrate for two major enzymatic pathways:
The Glucocorticoid Pathway: The enzyme 21-hydroxylase (CYP21A2) converts 17-hydroxyprogesterone to 11-deoxycortisol. This is a critical step in the synthesis of cortisol, the body's primary glucocorticoid, which plays a vital role in metabolism and the stress response. rupahealth.comhealthline.commedlineplus.gov Subsequently, 11β-hydroxylase converts 11-deoxycortisol to cortisol.
The Androgen Pathway: Through the action of 17,20-lyase (which is another function of the same CYP17A1 enzyme), 17-hydroxyprogesterone is converted to androstenedione (B190577). nih.govbioscientifica.com Androstenedione is a key precursor to more potent androgens like testosterone (B1683101) and estrogens.
This central role makes 17-OHP a critical analyte in biochemical research and clinical diagnostics. Research has extensively focused on its utility as a biomarker. For instance, in congenital adrenal hyperplasia (CAH), genetic defects in enzymes like 21-hydroxylase or 11β-hydroxylase are common. medscape.com This deficiency prevents the efficient conversion of 17-OHP to cortisol, leading to an accumulation of 17-OHP in the blood. wikipedia.orgmedlineplus.gov This buildup is a hallmark diagnostic marker for CAH. testing.com
Further research has explored the potential of serum 17-OHP levels as a surrogate marker for intratesticular testosterone, which is essential for spermatogenesis but cannot be measured non-invasively. nih.govnih.gov Studies have also investigated the direct biological activities of 17-OHP, showing it to be a weak agonist at the progesterone receptor and an antagonist at the mineralocorticoid receptor, which may have clinical implications in conditions with high precursor accumulation. wikipedia.orghmdb.canih.gov
The following table illustrates the central position of 17-hydroxyprogesterone in the steroidogenic pathway.
| Precursor | Enzyme | Product | Subsequent Hormone |
| Progesterone | 17α-hydroxylase (CYP17A1) | 17-hydroxyprogesterone | Cortisol, Androgens |
| 17-hydroxypregnenolone | 3β-hydroxysteroid dehydrogenase | 17-hydroxyprogesterone | Cortisol, Androgens |
This table details the primary enzymes that metabolize 17-hydroxyprogesterone.
| Substrate | Enzyme | Product | Pathway |
| 17-hydroxyprogesterone | 21-hydroxylase (CYP21A2) | 11-Deoxycortisol | Glucocorticoid Synthesis |
| 17-hydroxyprogesterone | 17,20-lyase (CYP17A1) | Androstenedione | Androgen Synthesis |
Biosynthetic Pathways and Precursor Functions of 17beta Hydroxyprogesterone
De Novo Synthesis and Enzymatic Conversions
The de novo synthesis of 17β-hydroxyprogesterone is a multi-step process involving the enzymatic modification of precursor steroids. Two primary pathways contribute to its formation: the conversion from progesterone (B1679170) and the conversion from 17-hydroxypregnenolone. These reactions are catalyzed by specific enzymes that are crucial for the proper functioning of steroidogenic pathways.
Conversion of Progesterone to 17β-Hydroxyprogesterone
The conversion of progesterone into 17β-hydroxyprogesterone is a key hydroxylation reaction. nih.gov This process is fundamental in the adrenal glands and gonads for the production of various steroid hormones. wikipedia.org
The enzyme responsible for the conversion of progesterone to 17β-hydroxyprogesterone is steroid 17-alpha-hydroxylase, encoded by the CYP17A1 gene. wikipedia.orgreactome.orgmedlineplus.gov This enzyme, a member of the cytochrome P450 superfamily located in the endoplasmic reticulum, catalyzes the addition of a hydroxyl group at the 17α position of the steroid nucleus. wikipedia.orgnih.gov This reaction is a critical step in the pathway leading to the synthesis of glucocorticoids and sex hormones. medlineplus.govuniprot.org The reaction requires NADPH and molecular oxygen to proceed. reactome.org
CYP17A1 exhibits both 17α-hydroxylase and 17,20-lyase activities. wikipedia.orgnih.gov While the 17α-hydroxylase activity is responsible for producing 17β-hydroxyprogesterone from progesterone, the 17,20-lyase activity is involved in the further conversion of 17α-hydroxylated steroids into androgens. wikipedia.orgyoutube.com The enzyme hydroxylates progesterone and pregnenolone (B344588) with roughly equal efficiency to produce 17β-hydroxyprogesterone and 17-hydroxypregnenolone, respectively. nih.gov
Conversion of 17-Hydroxypregnenolone to 17β-Hydroxyprogesterone
The enzyme 3β-hydroxysteroid dehydrogenase/delta5-4 isomerase (3β-HSD) is responsible for converting 17-hydroxypregnenolone to 17β-hydroxyprogesterone. medscape.comfrontiersin.org This enzyme catalyzes two critical reactions: the dehydrogenation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the double bond from the B ring (Δ5) to the A ring (Δ4) of the steroid nucleus. youtube.comfrontiersin.org This conversion is essential for the production of all classes of steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids. medscape.comfrontiersin.org
Intermediary Role in Downstream Steroid Synthesis
Beyond its own formation, 17β-hydroxyprogesterone serves as a vital intermediate in the synthesis of other crucial steroid hormones. Its position in the steroidogenic pathway makes it a key precursor, particularly for the production of glucocorticoids.
Precursor to Glucocorticoids (e.g., Cortisol Pathway)
17β-hydroxyprogesterone is a direct precursor in the biosynthesis of cortisol, the primary glucocorticoid in humans. healthmatters.ionih.govmedlineplus.gov The adrenal glands utilize 17β-hydroxyprogesterone to produce cortisol, a hormone essential for regulating metabolism, immune response, and stress. healthmatters.iomedlineplus.gov The conversion of 17β-hydroxyprogesterone to cortisol involves a series of enzymatic reactions. The enzyme 21-hydroxylase first converts 17β-hydroxyprogesterone to 11-deoxycortisol. youtube.comkarger.com Subsequently, the enzyme 11β-hydroxylase acts on 11-deoxycortisol to produce cortisol. youtube.comyoutube.com A deficiency in the 21-hydroxylase enzyme leads to a buildup of 17β-hydroxyprogesterone, a condition known as congenital adrenal hyperplasia (CAH). medlineplus.govnih.gov
Precursor to Androgens (e.g., Androstenedione (B190577) Pathway)
17-OHP is a key intermediate in the synthesis of androgens, the hormones responsible for male sexual characteristics. The primary pathway involves the conversion of 17-OHP to androstenedione. This reaction is catalyzed by the enzyme 17,20-lyase. medscape.comnih.gov Both 17α-hydroxylase and 17,20-lyase activities are mediated by a single enzyme, cytochrome P450c17 (CYP17A1), which is found in the adrenal glands and gonads. nih.govnih.gov
The conversion of 17-OHP to androstenedione is a crucial step; a deficiency in the CYP17A1 enzyme impairs the production of all sex steroids. medscape.comnih.gov Once formed, androstenedione can be converted to testosterone (B1683101) by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govfrontiersin.org This multi-step process highlights 17-OHP's essential role as an upstream precursor for potent androgens. nih.govnih.govnih.gov
Androgen Synthesis Pathway from 17α-Hydroxyprogesterone
| Precursor | Enzyme | Product | Subsequent Step |
|---|---|---|---|
| 17α-Hydroxyprogesterone | 17,20-lyase (CYP17A1) | Androstenedione | Precursor to Testosterone and Estrone (B1671321) |
| Androstenedione | 17β-hydroxysteroid dehydrogenase (17β-HSD) | Testosterone | Active androgen; precursor to Estradiol (B170435) |
Precursor to Estrogens
The biosynthetic pathway for estrogens, the primary female sex hormones, also utilizes 17-OHP as an indirect precursor. The synthesis of estrogens is dependent on the prior formation of androgens. nih.gov The androstenedione produced from 17-OHP can be converted directly into estrone by the enzyme aromatase (cytochrome P450aro). nih.gov
Alternatively, androstenedione can first be converted to testosterone, which is then transformed into the potent estrogen, estradiol, by the same aromatase enzyme. nih.gov Estrone itself can also be converted to estradiol by 17β-hydroxysteroid dehydrogenase. nih.gov This demonstrates that the production of both major androgens and estrogens is linked through the common intermediate, 17-OHP. nih.govnih.gov
Estrogen Synthesis Pathway Originating from 17α-Hydroxyprogesterone
| Precursor | Enzyme | Product | Significance |
|---|---|---|---|
| Androstenedione (from 17-OHP) | Aromatase (CYP19A1) | Estrone | An estrogen; can be converted to Estradiol |
| Testosterone (from Androstenedione) | Aromatase (CYP19A1) | Estradiol | The major and most potent estrogen |
| Estrone | 17β-hydroxysteroid dehydrogenase (17β-HSD) | Estradiol | Conversion to a more potent estrogen |
Precursor to Mineralocorticoids
Conversely, in 17α-hydroxylase deficiency, the inability to produce 17-OHP shunts steroid precursors towards the mineralocorticoid pathway. medscape.comnih.gov This results in the overproduction of deoxycorticosterone and corticosterone (B1669441), leading to hypertension and low potassium levels (hypokalemia). medscape.comnih.gov Therefore, 17-OHP functions more as a metabolic switch point, directing precursors away from mineralocorticoid synthesis and towards cortisol and sex steroid production, rather than serving as a direct building block for aldosterone (B195564).
Precursor to Neurosteroids
17-OHP also functions as an intermediate in the synthesis of neurosteroids. wikipedia.orghmdb.canih.gov Neurosteroids are steroids synthesized within the central nervous system (CNS) or produced peripherally and then enter the brain to modulate neuronal function. nih.gov Within the brain, progesterone can be converted to 17-OHP by the P450c17 enzyme. nih.gov Furthermore, pregnenolone can be converted to 17α-hydroxypregnenolone, which is then metabolized to 17-OHP by the enzyme 3β-HSD. nih.gov
Once formed in the CNS, 17-OHP can be further metabolized into neuroactive androgens (like androstenedione and testosterone) and subsequently into estrogens (estrone and estradiol), all of which have known effects on brain function. nih.govfrontiersin.org The synthesis of these hormones de novo in the brain allows for localized regulation of neural circuits, influencing processes such as mood, cognition, and neuroprotection.
Metabolic Transformations and Enzymatic Fates of 17beta Hydroxyprogesterone
Oxidative and Lyase-Mediated Conversions
The primary metabolic routes for 17-OHP involve oxidative and lyase-mediated reactions, leading to the formation of either glucocorticoid precursors or androgens. These pathways are catalyzed by distinct enzymes with specific substrate preferences.
Conversion to 11-Deoxycortisol
A crucial step in the synthesis of cortisol, the primary glucocorticoid in humans, is the conversion of 17-OHP to 11-deoxycortisol.
Role of 21-Hydroxylase (CYP21A2)
The enzyme responsible for the 21-hydroxylation of 17-OHP to form 11-deoxycortisol is steroid 21-hydroxylase, encoded by the CYP21A2 gene. karger.comresearchgate.net This microsomal cytochrome P450 enzyme is predominantly found in the adrenal cortex. nih.gov The reaction involves the addition of a hydroxyl group at the C21 position of the steroid molecule. nih.gov
Deficiencies in CYP21A2 activity lead to a group of autosomal recessive disorders known as congenital adrenal hyperplasia (CAH). karger.comresearchgate.net In individuals with 21-hydroxylase deficiency, the impaired conversion of 17-OHP to 11-deoxycortisol results in an accumulation of 17-OHP. karger.comresearchgate.netnih.gov This accumulation is a key diagnostic marker for the condition. karger.comnih.gov While 17-OHP itself has minimal biological activity, its buildup can lead to increased production of androgens through alternative pathways. researchgate.net
Interestingly, in cases of 21-hydroxylase deficiency, some of the excess 17-OHP can be converted to 21-deoxycortisol (B132708) by the enzyme 11β-hydroxylase (CYP11B1). karger.comnih.gov While 11-deoxycortisol has some glucocorticoid activity, it is not sufficient to compensate for the lack of cortisol. researchgate.net
Conversion to Androstenedione (B190577)
In addition to its role as a glucocorticoid precursor, 17-OHP can also be converted to androstenedione, a key androgen.
Role of 17,20 Lyase Activity of CYP17A1
The conversion of 17-OHP to androstenedione is catalyzed by the 17,20 lyase activity of the enzyme cytochrome P450 17A1 (CYP17A1). wikipedia.org This enzyme possesses dual functionality, exhibiting both 17α-hydroxylase and 17,20-lyase activities. wikipedia.org The 17,20-lyase reaction cleaves the side chain of 17-hydroxylated steroids. wikipedia.org
However, the 17,20 lyase activity of human CYP17A1 is significantly less efficient with 17-OHP as a substrate compared to its preferred substrate, 17α-hydroxypregnenolone. plos.orgnih.gov It is estimated that the conversion of 17-OHP to androstenedione by human CYP17A1 is only about 2-3% as efficient as its action on 17α-hydroxypregnenolone. plos.orgnih.gov This preference for the Δ5 pathway (via pregnenolone (B344588) and 17α-hydroxypregnenolone) over the Δ4 pathway (via progesterone (B1679170) and 17-OHP) for androgen synthesis is a key feature of human steroidogenesis. plos.orgnih.gov The allosteric action of cytochrome b5 is required to enhance the 17,20 lyase activity of CYP17A1. plos.org
Alternative Androgen Biosynthesis Pathways
Under certain physiological and pathological conditions, alternative pathways for androgen synthesis can become significant. One such pathway, known as the "backdoor pathway," provides a route to the potent androgen dihydrotestosterone (B1667394) (DHT) that bypasses the conventional intermediates like androstenedione and testosterone (B1683101).
Involvement in the Backdoor Pathway to Dihydrotestosterone
The backdoor pathway is particularly important in early male sexual development and can be activated in certain enzymatic deficiencies, such as 21-hydroxylase deficiency. wikipedia.orgnucleos.comnih.gov In this pathway, 17-OHP serves as a key precursor. plos.orgwikipedia.org
The initial step in the backdoor pathway involving 17-OHP is its 5α-reduction to 5α-pregnan-17α-ol-3,20-dione, a reaction catalyzed by the enzyme SRD5A1. wikipedia.org This is followed by a 3α-reduction to 5α-pregnane-3α,17α-diol-20-one, which is an excellent substrate for the 17,20 lyase activity of CYP17A1, leading to the formation of androsterone. nih.govnih.gov Androsterone can then be further metabolized to the potent androgen DHT. nih.gov This pathway highlights the versatility of 17-OHP as a metabolic intermediate, capable of being shunted into different steroidogenic routes depending on the enzymatic milieu.
Interactive Data Table: Enzymes in 17beta-Hydroxyprogesterone Metabolism
| Enzyme | Gene | Function | Product(s) |
| 21-Hydroxylase | CYP21A2 | Adds a hydroxyl group at the C21 position. | 11-Deoxycortisol |
| 17,20 Lyase (of CYP17A1) | CYP17A1 | Cleaves the C17-20 bond. | Androstenedione |
| 5α-Reductase Type 1 | SRD5A1 | Reduces the double bond at C5. | 5α-pregnan-17α-ol-3,20-dione |
| 3α-Hydroxysteroid Dehydrogenase | AKR1C2, AKR1C4 | Reduces the keto group at C3. | 5α-pregnane-3α,17α-diol-20-one |
Hydroxylation and Conjugation Mechanisms
Hydroxylation is another significant metabolic pathway for 17β-hydroxyprogesterone, often mediated by microbial systems, leading to the formation of novel derivatives.
Fungal Biotransformation Leading to Novel Hydroxy Derivatives
Filamentous fungi have demonstrated the ability to hydroxylate 17β-hydroxyprogesterone at various positions, resulting in the production of new steroid derivatives. mdpi.comnih.gov This biotransformation process showcases the enzymatic versatility of these microorganisms.
Studies utilizing the entomopathogenic fungus Isaria farinosa have shown that the transformation of 17α-hydroxyprogesterone can yield several hydroxylated products. nih.gov The specific metabolites identified include:
6β,17α-dihydroxyprogesterone
12β,17α-dihydroxyprogesterone
6β,12β,17α-trihydroxyprogesterone nih.gov
The introduction of hydroxyl groups at the 6β and 12β positions indicates the presence of specific hydroxylase enzymes within the fungus that can act on the 17α-hydroxyprogesterone substrate. nih.gov
Interconversions Catalyzed by 17beta-Hydroxysteroid Dehydrogenases (17beta-HSDs)
17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes that play a critical role in the final steps of sex steroid biosynthesis by catalyzing the interconversion of 17-keto and 17β-hydroxy steroids. nih.govwikipedia.org These enzymes exhibit tissue-specific expression and substrate preferences, allowing for precise control over the local concentrations of active and inactive steroid hormones. nih.gov
Molecular Interactions and Biological Activities of 17beta Hydroxyprogesterone in Research Models
Steroid Receptor Binding and Functional Modulations
17-OHP interacts with several members of the nuclear receptor superfamily, including progesterone (B1679170), mineralocorticoid, and glucocorticoid receptors, modulating their activity in distinct ways.
17-OHP functions as an agonist at the progesterone receptor (PR), similar to progesterone, though its binding affinity is comparatively weak. wikipedia.org Research comparing the binding of various progestins to different forms of the progesterone receptor has shown that the binding affinity of 17-OHP for the PR is only about 1% of that of progesterone. nih.gov Despite this lower affinity, the signaling of 17-OHP through the progesterone receptor B (PR-B) has been shown to influence cellular metabolism. In breast cancer cell lines (MCF7 and T47D), 17-OHP/PR-B signaling was found to decrease glycolysis and ATP production, suggesting a disruption of the typical metabolic reprogramming seen in cancer cells. journalononcology.org
In contrast to its agonistic role at the PR, 17-OHP acts as an antagonist at the mineralocorticoid receptor (MR). wikipedia.orghmdb.ca Studies have demonstrated that 17-OHP can inhibit the transactivation of the human mineralocorticoid receptor (hMR) that is mediated by aldosterone (B195564). nih.govendocrine-abstracts.orgbirmingham.ac.uknih.gov In a transactivation assay using COS7 cells, increasing concentrations of 17-OHP resulted in a statistically significant linear inhibition of aldosterone's effect on the hMR. birmingham.ac.uknih.gov Specifically, at a concentration of 100 nmol/l, 17-OHP was found to inhibit nearly 40% of the transactivation induced by aldosterone. nih.gov This anti-mineralocorticoid effect suggests that 17-OHP can interfere with the normal signaling of aldosterone, which may have clinical implications in conditions characterized by high levels of 17-OHP, such as certain forms of congenital adrenal hyperplasia (CAH). nih.govbirmingham.ac.uknih.gov
17-OHP also displays partial agonistic activity at the glucocorticoid receptor (GR). wikipedia.orghmdb.ca However, its potency at this receptor is very low. wikipedia.org In HepG2 cells, where transactivation is mediated by the GR, progestins including 17-OHP's derivative, 17-OHPC, exhibited partial agonist activity with maximal induction being approximately 30-50% that of the potent synthetic glucocorticoid, dexamethasone. nih.gov The binding affinity of 17-OHP and its derivatives to the GR is considerably less than that of dexamethasone. nih.gov For instance, the relative binding affinity of 17-OHPC for the GR was only 4% of that of dexamethasone, indicating that it is a weak competitor for the receptor. nih.gov
Table 1: Steroid Receptor Binding and Activity of 17-Hydroxyprogesterone
| Receptor | Type of Activity | Relative Binding Affinity (Compared to Primary Ligand) | Research Findings |
|---|---|---|---|
| Progesterone Receptor (PR) | Agonist | ~1% (compared to Progesterone) | Weakly activates the receptor. wikipedia.orgnih.gov |
| Mineralocorticoid Receptor (MR) | Antagonist | 3- to 10-fold lower than Aldosterone | Inhibits aldosterone-mediated transactivation by ~40% at 100 nmol/l. wikipedia.orgnih.gov |
| Glucocorticoid Receptor (GR) | Partial Agonist | Very low potency (>100-fold less than Cortisol) | Weakly binds and elicits a partial response compared to strong glucocorticoids like dexamethasone. wikipedia.orgnih.gov |
Membrane Receptor-Mediated Signaling
Recent research has uncovered a novel role for 17-OHP in activating membrane-bound receptors, specifically the G protein-coupled receptor 126 (GPR126).
Through a screening of 34 steroid hormones and their derivatives, 17-OHP was identified as a specific ligand that activates GPR126, an adhesion G protein-coupled receptor (aGPCR). nih.govpnas.org This activation occurs when 17-OHP binds to a ligand pocket within the seven-transmembrane domain of the receptor's C-terminal fragment. nih.gov Mutagenesis studies have identified key amino acid residues, K1001 and F1012, in the second extracellular loop (ECL2) of GPR126 that are crucial for the specific recognition of 17-OHP. nih.govpnas.org The activation of GPR126 by 17-OHP was confirmed by its ability to inhibit forskolin-induced cAMP production in a dose-dependent manner in cells expressing the receptor. pnas.org
The activation of GPR126 by 17-OHP triggers downstream intracellular signaling through the Gi protein pathway. nih.govpnas.orgnih.gov This was demonstrated by the observation that the inhibitory effect of 17-OHP on cAMP levels was blocked by pertussis toxin (PTX), a known inhibitor of Gi proteins. researchgate.net Furthermore, the engagement of this pathway leads to the activation of the non-receptor tyrosine kinase, SRC. nih.govpnas.org Functional analyses in a triple-negative breast cancer model showed that 17-OHP-induced activation of GPR126 promoted cell growth and tumorigenesis through this Gi-SRC signaling cascade. nih.govnih.gov The link between GPR126 activation and SRC phosphorylation was further supported by experiments showing that 17-OHP treatment failed to increase SRC phosphorylation in cells where specific GPR126 mutants were overexpressed. researchgate.net
Table 2: GPR126-Mediated Signaling by 17-Hydroxyprogesterone
| Receptor | Ligand | Key Residues for Binding | Downstream Pathway | Cellular Response in Research Models |
|---|---|---|---|---|
| GPR126 | 17-OHP | K1001, F1012 | Gi-SRC | Inhibition of cAMP, promotion of cell growth and tumorigenesis. nih.govpnas.orgnih.gov |
Limited Research on Direct Gene Expression Modulation by 17beta-Hydroxyprogesterone
Detailed research specifically elucidating the direct mechanisms by which the steroid hormone this compound modulates gene expression is limited in publicly available scientific literature. The majority of research focuses on its isomer, 17alpha-hydroxyprogesterone, or on the enzymes responsible for the metabolism of 17beta-hydroxysteroids, rather than on this compound as a primary signaling molecule that directly regulates gene transcription.
While the classical mechanism for steroid hormones involves binding to nuclear receptors and acting as ligand-activated transcription factors, specific data on this compound's binding affinity and subsequent modulation of gene expression is not well-documented.
Research has more thoroughly investigated the family of enzymes known as 17beta-hydroxysteroid dehydrogenases (HSD17B), which are crucial for the synthesis and inactivation of potent androgens and estrogens. These enzymes catalyze the interconversion between 17-ketosteroids and 17beta-hydroxysteroids. wikipedia.org The regulation of the genes encoding these enzymes, such as HSD17B1, HSD17B2, HSD17B4, and HSD17B5 (also known as AKR1C3), has been a subject of study. wikipedia.orgnih.govnih.govwikipedia.org
For instance, studies in human prostate cancer cells have shown that the expression of genes for HSD17B enzymes is modulated by other signaling molecules. Calcitriol, the active form of vitamin D, can up-regulate the expression of HSD17B2, HSD17B4, and HSD17B5. nih.gov Furthermore, ligands for the Liver X Receptor (LXR) and the androgen receptor (AR), such as 5alpha-dihydrotestosterone (DHT), also influence the expression of these genes, indicating a complex regulatory network. nih.gov However, this describes how the metabolic machinery for this compound is controlled, not how this compound itself controls other genes.
In contrast, substantial research is available for the alpha isomer, 17alpha-hydroxyprogesterone (17α-OHP). Studies have shown that 17α-OHP can act as a weak agonist of the progesterone receptor (PR) and a partial agonist of the glucocorticoid receptor (GR). wikipedia.org It has also been identified as an antagonist of the mineralocorticoid receptor (MR), capable of inhibiting the aldosterone-mediated transactivation of this receptor in laboratory models. wikipedia.orgnih.gov These interactions with nuclear receptors represent a direct mechanism of gene expression modulation, but this activity is specific to the 17-alpha isomer and cannot be extrapolated to this compound due to differences in their three-dimensional structure.
The following table summarizes the key enzymes involved in the metabolism of 17beta-hydroxysteroids and the factors known to regulate their gene expression.
| Gene | Enzyme Name | Function | Known Regulators of Gene Expression |
| HSD17B1 | 17beta-hydroxysteroid dehydrogenase type 1 | Primarily converts estrone (B1671321) to the more potent estradiol (B170435). wikipedia.orgnih.gov | Sodium butyrate, Estrogen-related receptor gamma (ERRγ) nih.gov |
| HSD17B2 | 17beta-hydroxysteroid dehydrogenase type 2 | Oxidizes estradiol to estrone and testosterone (B1683101) to androstenedione (B190577). oup.com | Calcitriol, LXR agonists, 5alpha-dihydrotestosterone nih.gov |
| HSD17B4 | 17beta-hydroxysteroid dehydrogenase type 4 | Involved in the regulation of active sex steroid concentrations. nih.gov | Calcitriol, 5alpha-dihydrotestosterone nih.gov |
| AKR1C3 (HSD17B5) | Aldo-keto reductase family 1 member C3 (17beta-hydroxysteroid dehydrogenase type 5) | Catalyzes the reduction of various steroids, including progesterone. nih.govwikipedia.org | Calcitriol, LXR agonists nih.gov |
Comparative Biochemistry and Physiological Roles of 17beta Hydroxyprogesterone Across Organisms
Mammalian Steroidogenic Systems
17-Hydroxyprogesterone (17-OHP) is a crucial intermediate in the biosynthesis of steroid hormones. rupahealth.com Produced primarily in the adrenal glands and gonads, it serves as a precursor for the synthesis of glucocorticoids, such as cortisol, and sex steroids, including androgens and estrogens. rupahealth.cominterscienceinstitute.com The metabolic pathways involving 17-OHP are complex and can vary significantly between different mammalian species.
Species-Specific Differences in 17beta-Hydroxyprogesterone Metabolism (e.g., Human vs. Rodent CYP17A1 Substrate Preference)
The enzyme cytochrome P450 17A1 (CYP17A1) plays a pivotal role in steroidogenesis, catalyzing both 17α-hydroxylation and 17,20-lyase reactions. nih.gov While human CYP17A1 can convert pregnenolone (B344588) and progesterone (B1679170) to their 17α-hydroxylated forms, it displays limited 17,20-lyase activity towards 17α-hydroxyprogesterone, favoring the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA). nih.gov
In contrast, studies on mouse Cyp17a1 reveal significantly higher catalytic efficiency for both hydroxylation and lyase reactions compared to its human counterpart. Specifically, mouse Cyp17a1 demonstrates a 28-fold higher efficiency for the hydroxylation of Δ4-steroids (progesterone and 17α-hydroxyprogesterone) and a remarkable 770-fold higher efficiency for the lyase reaction in the presence of cytochrome b5. nih.gov This highlights a significant species-specific difference in the substrate preference and catalytic activity of this key enzyme, impacting the downstream pathways of androgen synthesis. In many rodents, the zona fasciculata of the adrenal gland lacks CYP17A1, leading to corticosterone (B1669441) being the dominant glucocorticoid instead of cortisol. nih.gov
| Enzyme | Species | Preferred Substrate for Lyase Activity | Catalytic Efficiency (Compared to Human) |
| CYP17A1 | Human | 17α-hydroxypregnenolone | Baseline |
| Cyp17a1 | Mouse | 17α-hydroxyprogesterone | 770-fold higher for lyase reaction with Δ4-steroids |
Contribution to Adrenal and Gonadal Steroid Biosynthesis in Specific Tissues (e.g., Theca Interna and Granulosa Cells)
In the adrenal cortex, specifically the zona fasciculata, 17-OHP is synthesized from progesterone and 17-hydroxypregnenolone. minervamedica.itnih.gov It is then converted to 11-deoxycortisol by the enzyme 21β-hydroxylase (CYP21A2) in the pathway leading to cortisol. minervamedica.itnih.gov
In the ovaries, the synthesis of sex steroids is compartmentalized between the theca interna and granulosa cells. Theca interna cells are the primary site of 17α-hydroxylase and C17,20-lyase activity. nih.gov These cells secrete mainly 17α-hydroxyprogesterone and androstenedione (B190577), with luteinizing hormone (LH) significantly enhancing this secretion. nih.gov Granulosa cells, on the other hand, primarily secrete progesterone and have high aromatase activity, which converts androgens produced by the theca cells into estrogens. nih.gov Studies have shown that in the early follicular phase, theca cells are the main producers of 17-OHP. nih.gov As the follicle matures, progesterone synthesis in granulosa cells increases, leading to a shift in the progesterone to 17-OHP ratio. nih.gov
| Cell Type | Primary Steroid Secreted | Key Enzyme Activity | Hormonal Regulation |
| Theca Interna | 17α-hydroxyprogesterone, Androstenedione | 17α-hydroxylase, C17,20-lyase | Stimulated by LH |
| Granulosa Cells | Progesterone, Estradiol (B170435) | Aromatase, HSD3B2 | Influenced by FSH and LH |
Studies on Testicular Steroid Metabolism
In the testes, 17-OHP is a key intermediate in the synthesis of testosterone (B1683101). wikipedia.org Studies on testicular tissue have provided insights into the metabolic pathways and potential enzymatic deficiencies. For instance, in cases of testicular 17β-reduction deficiency, there is an accumulation of androstenedione and minimal testosterone secretion. nih.gov In vitro studies using testicular minces from an individual with this condition showed that radiolabeled 17-OHP was predominantly metabolized to androstenedione rather than testosterone. nih.gov This demonstrates the critical role of 17β-hydroxysteroid dehydrogenase in the final step of testosterone synthesis from androstenedione, which is downstream of 17-OHP metabolism. The study also suggested that the lack of elevated 17-OHP secretion in this condition could be due to increased 17,20-lyase activity. nih.gov
Non-Mammalian Vertebrate Models
The study of steroidogenesis in non-mammalian vertebrates, particularly fish, has revealed both conserved and unique aspects of 17-OHP's role in reproduction.
Fish Steroidogenesis Research (e.g., Amur Sturgeon, Micropogonias furnieri, Zebrafish)
In many fish species, 17-OHP is a precursor to the maturation-inducing steroid (MIS), which triggers the final stages of oocyte maturation. mdpi.comchesci.com In several teleosts, the primary MIS is 17α,20β-dihydroxy-4-pregnen-3-one (DHP), which is synthesized from 17-OHP. mdpi.comresearchgate.net
Amur Sturgeon (Acipenser schrenckii): Research on the Amur sturgeon has identified two forms of P450c17. The cyp17a1 gene product exhibits both 17α-hydroxylase and C17-20 lyase activity, while cyp17a2 only has 17α-hydroxylase activity. mdpi.comresearchgate.net During induced oocyte maturation, the expression of cyp17a1 is downregulated, while cyp17a2 and hsd3b (encoding 3β-hydroxysteroid dehydrogenase) are upregulated, suggesting a shift in steroidogenesis towards the production of 17-OHP, the precursor for DHP. mdpi.comresearchgate.net
White Croaker (Micropogonias furnieri): In vitro studies on the ovarian follicles of the white croaker have shown that progesterone is metabolized to steroids with chromatographic properties identical to 17,20β-dihydroxy-4-pregnen-3-one (17,20β-P) and 20β-S (17,20β,21-trihydroxy-4-pregnen-3-one), both of which are known to be biologically active as MIS in other teleosts. nih.gov In spermiating testes of this species, 17,20β-P and cortisol were identified as the main in vitro metabolites of 17-hydroxyprogesterone. scielo.brscielo.brbiodiversitylibrary.org
Zebrafish (Danio rerio): In zebrafish, 17α,20β-DHP is the natural MIS. plos.org Studies have shown that in vivo administration of 17-OHP can induce oocyte maturation. plos.org Transcriptional studies in zebrafish embryos exposed to 17-OHP showed slight alterations in the expression of genes encoding the progesterone receptor and aromatases at higher concentrations. nih.gov
| Species | Key Steroidogenic Enzymes Investigated | Primary Maturation-Inducing Steroid (or derivative) |
| Amur Sturgeon | cyp17a1, cyp17a2, hsd3b | 17α,20β-dihydroxy-4-pregnen-3-one (DHP) |
| White Croaker | Not specified in abstracts | 17,20β-dihydroxy-4-pregnen-3-one (17,20β-P), 20β-S |
| Zebrafish | Not specified in abstracts | 17α,20β-dihydroxy-4-pregnen-3-one (DHP) |
Regulation of this compound Production during Reproductive Processes (e.g., Oocyte Maturation)
The production of 17-OHP during oocyte maturation in fish is tightly regulated by gonadotropins, particularly luteinizing hormone (LH). In female teleosts, a surge in LH triggers a shift in the steroidogenic pathway within the ovarian follicles away from the production of estrogens and towards the synthesis of the MIS. mdpi.com
In the Amur sturgeon, stimulation with a salmon pituitary extract (which contains LH) in vitro led to a rapid increase in the expression of hsd3b and a decrease in cyp17a1 expression. mdpi.comresearchgate.net This coordinated regulation is believed to be crucial for increasing the production of 17-OHP, which is then converted to DHP by the enzyme 17β-hydroxysteroid dehydrogenase type 12-like (hsd17b12L). mdpi.comresearchgate.net The upregulation of hsd3b during oocyte maturation is a key finding, suggesting its important role in providing the necessary progesterone and 17-OHP precursors for MIS synthesis. mdpi.com
| Hormone/Factor | Effect on Gene Expression in Amur Sturgeon Ovarian Follicles | Consequence for 17-OHP Production |
| Luteinizing Hormone (LH) | Upregulation of hsd3b and cyp17a2; Downregulation of cyp17a1 | Increased production of 17-OHP |
Identification of Major Metabolites in Gonadal Tissues
The metabolism of 17-hydroxyprogesterone in gonadal tissues has been a subject of significant research, particularly in fish, to understand the biosynthesis of reproductive hormones. Studies involving the incubation of radiolabeled [3H]17-hydroxyprogesterone with testicular tissues have identified key metabolites. In trout, for instance, 17-hydroxyprogesterone is metabolized primarily by sperm and testis, with 17,20 beta-dihydroxy-4-pregnen-3-one (17,20β-P) being the major product. nih.gov Trace amounts of 17,20 alpha-dihydroxy-4-pregnen-3-one (17,20α-P) were also detected. nih.gov In contrast, incubations with non-gonadal tissues from goldfish revealed that 17,20α-P was the sole metabolite of 17-hydroxyprogesterone. nih.gov The conversion rates can be substantial; in goldfish, the conversion of 17-hydroxyprogesterone to 17,20α-P was over 30% per 100 mg of testicular tissue. nih.gov These transformations are catalyzed by key enzymes such as 20α-hydroxysteroid dehydrogenase and 20β-hydroxysteroid dehydrogenase, which are part of the broader steroidogenic pathway responsible for producing active sex hormones. nih.gov
Table 1: Major Metabolites of 17-Hydroxyprogesterone in Fish Gonadal Tissues
| Organism | Tissue | Major Metabolite(s) | Minor Metabolite(s) |
|---|---|---|---|
| Trout | Testis, Sperm | 17,20 beta-dihydroxy-4-pregnen-3-one (17,20β-P) | 17,20 alpha-dihydroxy-4-pregnen-3-one (17,20α-P) |
| Goldfish | Testis, Sperm | 17,20 alpha-dihydroxy-4-pregnen-3-one (17,20α-P) | N/A |
Invertebrate Steroidogenesis (e.g., Sea Cucumber)
While steroidogenesis is well-documented in vertebrates, its mechanisms in invertebrates are an emerging field of study. Research on the sea cucumber Holothuria scabra provides compelling evidence for a vertebrate-like steroidogenic pathway. nih.govdntb.gov.uaresearchgate.netusc.edu.au Studies have confirmed the presence of key sex steroids, including estradiol, progesterone, and testosterone, in the neural and gonadal tissues of this echinoderm. nih.govdntb.gov.uaresearchgate.netusc.edu.au
The investigation into the genetic framework of H. scabra has identified transcripts for several crucial steroidogenic enzymes. Among these are 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD), which are essential for the synthesis of compounds like progesterone and this compound. nih.govdntb.gov.uaresearchgate.net The presence of CYP17, another key enzyme in the pathway, further supports the capability of sea cucumbers to synthesize androgens from progestogens. nih.gov Gene expression analysis revealed that the transcripts for these enzymes, including Hsc3β-HSD and Hsc17β-HSD, increased during gonad maturation, suggesting their active role in reproductive processes. nih.govdntb.gov.uaresearchgate.netusc.edu.au Although vertebrate-type steroids have been little studied in echinoderms, the identification of these conserved steroidogenic genes in the sea cucumber strongly suggests that this compound serves as a critical intermediate in a functional and evolutionarily conserved pathway for sex hormone production. nih.gov
Microbial and Plant Steroid Transformations
Fungi are renowned for their capacity to perform highly specific and efficient transformations of steroid molecules, a process known as biocatalysis or biotransformation. These microbial reactions, particularly hydroxylations, are of significant industrial value for creating novel steroid derivatives. nih.gov The transformation of 17α-hydroxyprogesterone, a close derivative of this compound, has been demonstrated in several fungal species, yielding a variety of hydroxylated products. nih.govresearchgate.net
For example, the entomopathogenic fungus Isaria farinosa transforms 17α-hydroxyprogesterone into three distinct derivatives: 6β,17α-dihydroxyprogesterone, 12β,17α-dihydroxyprogesterone, and 6β,12β,17α-trihydroxyprogesterone. nih.gov Similarly, fermentation with Cunninghamella elegans and Fusarium lini yields 11α,17α-dihydroxypregn-4-ene-3,20-dione and 17α-hydroxypregna-1,4-diene-3,20-dione, respectively. researchgate.net These reactions showcase the ability of fungal enzymes, often cytochrome P450 monooxygenases, to introduce hydroxyl groups at various positions on the steroid nucleus, thereby altering the molecule's biological activity. nih.gov This enzymatic capability makes fungi powerful tools for the synthesis of complex steroid hormones and their analogues.
Table 2: Fungal Biotransformation of 17α-Hydroxyprogesterone
| Fungal Species | Substrate | Metabolite(s) Produced |
|---|---|---|
| Isaria farinosa | 17α-Hydroxyprogesterone | 6β,17α-dihydroxyprogesterone, 12β,17α-dihydroxyprogesterone, 6β,12β,17α-trihydroxyprogesterone |
| Cunninghamella elegans | 17α-Hydroxyprogesterone | 11α,17α-dihydroxypregn-4-ene-3,20-dione |
| Fusarium lini | 17α-Hydroxyprogesterone | 17α-hydroxypregna-1,4-diene-3,20-dione |
The existence of steroidogenic pathways in plants, analogous to those in animals, is supported by a growing body of evidence. Modern analytical methods have conclusively shown that animal steroid hormones, including progesterone, androgens like testosterone, and estrogens like 17β-estradiol, are naturally present in numerous plant species. researchgate.netmdpi.com Progesterone, in particular, has been identified as a precursor in the plant-based biosynthesis of androstanes and estranes. mdpi.com
This finding has significant implications for the role of 17-hydroxyprogesterone in plant biochemistry. For progesterone to be converted into androgens such as androstenedione and subsequently testosterone, it must undergo a 17-hydroxylation step, a reaction that produces 17-hydroxyprogesterone as an intermediate. Therefore, the confirmed presence of both the precursor (progesterone) and downstream products (androgens and estrogens) strongly implies that plants possess the necessary enzymatic machinery, including a 17α-hydroxylase, to perform this conversion. mdpi.com Furthermore, studies have shown that certain plant-based compounds can inhibit enzymes like 17,20-lyase, which acts on 17α-hydroxyprogesterone, indicating that plants not only synthesize these steroids but also have mechanisms to regulate their metabolic pathways. wikipedia.org
Future Directions and Emerging Research Avenues for 17beta Hydroxyprogesterone
Elucidating Novel Enzymatic Pathways and Regulators
While the primary pathways of 17-OHP metabolism are well-documented, ongoing research seeks to identify novel enzymatic activities and regulatory molecules that fine-tune its synthesis and catabolism. minervamedica.it 17-OHP is a central intermediate steroid in the adrenal biosynthetic pathway from cholesterol to cortisol. nih.gov In the adrenal cortex, it is produced from the conversion of progesterone (B1679170) and 17-hydroxypregnenolone and is subsequently converted to 11-deoxycortisol by the enzyme 21β-hydroxylase (encoded by the CYP21A2 gene). minervamedica.it A deficiency in this enzyme leads to a buildup of 17-OHP, which is then shunted into androgen production pathways, causing conditions like congenital adrenal hyperplasia (CAH). minervamedica.itmedlineplus.gov
Future investigations are focused on:
Alternative Metabolic Routes: Research is exploring atypical metabolic pathways for 17-OHP, especially in disease states like CAH where precursor steroids accumulate. For instance, in 21-hydroxylase deficiency, excess 17-OHP can be metabolized by other enzymes like CYP11B1 to form 21-deoxycortisol (B132708). nih.gov Further studies using advanced analytical techniques may uncover other minor or previously unknown metabolites with potential biological activity.
Cofactor Regulation: The activity of key steroidogenic enzymes is often modulated by cofactors. The 17,20-lyase activity of CYP17A1, which converts 17-hydroxypregnenolone and 17-OHP to androgens, is significantly enhanced by the cofactor cytochrome b₅. nih.gov Understanding the tissue-specific expression and regulation of such cofactors could reveal new mechanisms for controlling androgen synthesis from 17-OHP precursors.
Post-Translational Modifications: The function of steroidogenic enzymes can be regulated by post-translational modifications like phosphorylation. nih.gov Research into how signaling pathways, such as the protein kinase A (PKA) pathway, influence these modifications can provide deeper insights into the dynamic regulation of 17-OHP levels in response to hormonal stimuli like ACTH. oup.com
Advanced Genetic and Proteomic Investigations of Steroidogenic Enzymes
Genetic and proteomic approaches are crucial for understanding the fundamental basis of 17-OHP metabolism and its disorders.
Genetic Investigations: Mutations in genes encoding steroidogenic enzymes are the cause of congenital adrenal hyperplasia. nih.gov For example, CAH is an autosomal recessive disorder caused by mutations in genes for enzymes involved in steroid biosynthesis, with 17-hydroxylase deficiency resulting from mutations in the CYP17A1 gene. nih.govmedscape.com More than 90% of CAH cases are due to mutations in the CYP21A2 gene, which encodes the 21-hydroxylase enzyme. nih.govnih.gov Advanced genetic screening and sequencing technologies are enabling the identification of a wider spectrum of mutations, including rare variants, that can lead to varying degrees of enzyme dysfunction. This helps in correlating genotype with clinical phenotype and understanding the molecular basis for the diversity seen in these disorders. medscape.com
Proteomic Investigations: Proteomics, the large-scale study of proteins, offers a direct way to assess the abundance and activity of steroidogenic enzymes. nih.govru.nl Unlike genomic data, which only indicates the potential for protein expression, proteomic analysis quantifies the actual proteins present in a tissue at a specific time. nih.gov Combining traditional biochemistry with proteomics has proven effective in identifying and characterizing enzymes from complex biological sources. Proteomic studies of adrenal gland development have provided insights into when key steroidogenic enzymes are expressed, revealing the early initiation of steroid metabolism. nih.govresearchgate.net Future proteomic research will likely focus on quantitative proteomics to compare enzyme levels in healthy versus diseased tissues and to understand how enzyme expression changes in response to various stimuli or therapeutic interventions. ru.nl
Development and Validation of Predictive Computational Models for Steroid Metabolism
Computational modeling is becoming an indispensable tool for integrating complex biological data and simulating the dynamics of metabolic networks like steroidogenesis. vu.nl Mechanistic computational models are being developed to enhance the interpretation of experimental data and predict the biochemical responses to various chemicals. oup.comnih.gov
These models typically incorporate:
Metabolic Pathways: The models map the network of enzymatic reactions that convert cholesterol into various steroid hormones, including the steps involving 17-OHP. oup.comnih.gov
Enzyme Kinetics: They include parameters for reaction rates (Vmax) and substrate affinities (Km) for the key enzymes, such as CYP17A1 and 3βHSD. vu.nl
Transport Processes: The models also account for the movement of steroids into and out of cells. nih.gov
By fitting these models to experimental data, researchers can estimate intracellular steroid concentrations and metabolic fluxes. nih.govqucosa.de For example, models of steroidogenesis in the human H295R adrenocortical cell line have been used to predict the effects of endocrine-active chemicals on steroid production. oup.comnih.gov These in silico models can help bridge the gap between in vitro experimental findings and the in vivo dynamics of adrenal function, providing a powerful tool for drug screening and risk assessment. vu.nlqucosa.depharmajen.com Future work will focus on refining these models with more detailed kinetic data and validating their predictive power against clinical observations. nih.gov
Exploration of Intracrine and Paracrine Steroid Action Mechanisms Involving 17beta-Hydroxyprogesterone
While steroid hormones are classically known for their endocrine actions (traveling through the bloodstream to distant targets), there is growing interest in their local effects within or near their tissue of origin.
Intracrinology: This refers to the process where a cell synthesizes a steroid that then acts within that same cell.
Paracrine Signaling: This involves a steroid produced by one cell acting on adjacent cells.
Evidence suggests that steroidogenic enzymes are expressed in a variety of non-classical tissues, including the nervous system and heart, implying that local steroid synthesis and action may occur in an autocrine or paracrine manner. oup.com Immune cells are also capable of actively synthesizing and metabolizing steroids, which may play a role in regulating local immune responses. nih.gov
Future research will investigate whether 17-OHP itself, or its downstream metabolites, exerts significant intracrine or paracrine effects. For example, 17-OHP is known to be an antagonist of the mineralocorticoid receptor and a partial agonist of the glucocorticoid receptor. Its local accumulation in tissues could therefore modulate the actions of other steroids like aldosterone (B195564) and cortisol at a cellular level. Exploring these local signaling mechanisms could reveal novel physiological roles for 17-OHP beyond its function as a circulating precursor.
Application of Omics Technologies in this compound Research
The advent of high-throughput "omics" technologies is revolutionizing steroid research by providing a holistic view of the complex biological systems involved. nih.gov These technologies allow for the global analysis of genes (genomics), mRNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.govmdpi.com
Metabolomics: This approach allows for the simultaneous measurement of multiple steroids in a single sample, creating a "steroid metabolome" or profile. This is particularly valuable for diagnosing and understanding complex disorders of steroid biosynthesis. nih.gov For instance, analyzing the complete steroid profile can help differentiate between various forms of CAH by identifying the specific precursors that accumulate due to a particular enzyme deficiency. nih.gov
Proteomics: As discussed earlier, proteomics provides a snapshot of all the enzymes and proteins involved in steroidogenesis, offering insights that gene expression data alone cannot. nih.govresearchgate.net
Integrated Pan-Omics: The true power of these technologies lies in their integration. mdpi.com A pan-omics approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of steroidogenic pathways. mdpi.com This allows researchers to trace the flow of information from the gene to the functional protein to the final metabolic product. By applying these integrated approaches, future research can uncover novel regulatory networks, identify new biomarkers for disease, and provide a more complete understanding of the multifaceted role of 17-OHP in human physiology.
Q & A
Q. What are the recommended methodologies for quantifying 17β-Hydroxyprogesterone (17β-OHP) in serum/plasma, and how do they address cross-reactivity with structurally similar steroids?
- Methodological Answer : The most common methods include competitive ELISA and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . ELISA kits employ antibodies specific to 17β-OHP, but cross-reactivity with analogs like 17α-hydroxyprogesterone or progesterone can occur. To mitigate this, validate assays using parallel measurements with LC-MS/MS, which provides higher specificity by separating isomers via chromatographic retention times and unique mass transitions . For example, LC-MS/MS can distinguish 17β-OHP from 17α-OHP using transitions like m/z 331.4 → 109.2 for quantification . Standardization across laboratories is critical; harmonize protocols using certified reference materials (e.g., NIST SRM) to ensure inter-laboratory consistency .
Q. What are the clinical reference ranges for 17β-OHP in diagnosing congenital adrenal hyperplasia (CAH), and how do pre-analytical factors influence measurements?
Q. How should researchers interpret discrepant 17β-OHP results between immunoassays and mass spectrometry?
- Methodological Answer : Immunoassays may overestimate 17β-OHP due to cross-reactivity with 21-deoxycortisol or 11β-hydroxyprogesterone. Resolve discrepancies by:
- Parallel testing : Run subsets of samples with both methods to establish correction factors.
- Pre-extraction steps : Use solid-phase extraction (e.g., Supel™ Swift HLB DPX tips) to purify samples before LC-MS/MS, reducing matrix effects .
- Method comparison studies : Apply Bland-Altman analysis to quantify bias and adjust cutoff values for clinical decision-making .
Advanced Research Questions
Q. What experimental designs are optimal for assessing the stability of compounded 17β-OHP formulations under varying storage conditions?
- Methodological Answer : Use accelerated stability testing by exposing formulations to stressors:
- Temperature : Store at 25°C, 40°C, and 4°C for 0–6 months, analyzing degradation products via HPLC-UV .
- Light : Expose to UV-Vis light (300–800 nm) and quantify photodegradation using peak area ratios.
- Microbiological testing : Assess preservative efficacy (e.g., benzyl alcohol) by inoculating formulations with Staphylococcus aureus or Candida albicans and monitoring growth . Include endotoxin testing (LAL assay) to ensure compliance with USP <85> .
Q. How can pharmacogenomic studies address variability in 17β-OHP therapeutic efficacy for preventing preterm birth?
- Methodological Answer : Design genome-wide association studies (GWAS) or targeted sequencing of loci influencing 17β-OHP metabolism (e.g., CYP3A4, HSD17B1). Key steps:
- Cohort stratification : Group patients by serum 17β-OHP thresholds (e.g., >10 ng/mL vs. <5 ng/mL) and gestational age at delivery .
- Functional validation : Use in vitro models (e.g., placental trophoblasts) to test SNPs in PGR (progesterone receptor) for altered ligand binding .
- Pharmacokinetic modeling : Integrate genotype data with population PK models to predict dose adjustments .
Q. What strategies resolve data contradictions when 17β-OHP levels correlate inconsistently with CAH severity?
- Methodological Answer : Investigate confounding factors:
- Enzyme activity assays : Measure residual 21-hydroxylase activity in adrenal cell lines using radiolabeled 17β-OHP substrates .
- Adrenal steroid profiling : Quantify 17β-OHP precursors (e.g., 17-hydroxypregnenolone) and downstream metabolites (androstenedione) via LC-MS/MS to identify blockades in steroidogenesis .
- Longitudinal sampling : Track 17β-OHP diurnal fluctuations and stress-induced spikes (e.g., post-ACTH stimulation) to distinguish transient elevations from chronic hyperandrogenism .
Q. How can researchers optimize LC-MS/MS workflows for high-throughput 17β-OHP quantification in large cohort studies?
- Methodological Answer : Implement automated sample preparation and multiplexed assays:
- Robotic liquid handlers : For bulk solid-phase extraction, reducing manual errors .
- Dried blood spots (DBS) : Validate DBS-based LC-MS/MS protocols using punch sizes (3.2 mm) and elution buffers (methanol:water 80:20) to enhance throughput .
- Multiplex panels : Simultaneously quantify 17β-OHP with cortisol, DHEA-S, and androstenedione using shared chromatographic gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
